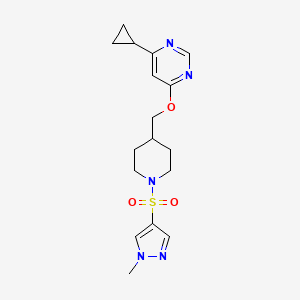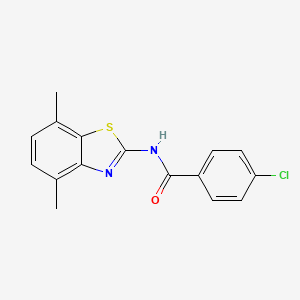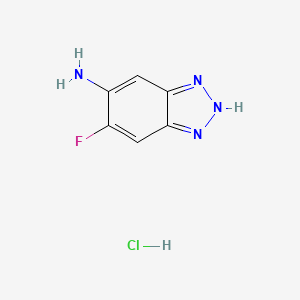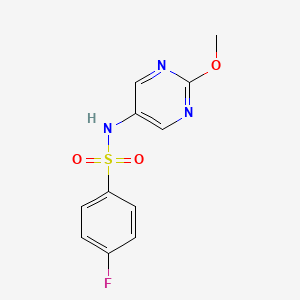
4-cyclopropyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their potential biological activities. In one study, a series of (1H-pyrazol-1-yl)-, (1H-imidazol-1-yl)-, and (1H-1,2,4-triazol-1-yl)pyrimidines were prepared to evaluate their cytoprotective antiulcer activity. One of the compounds, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, demonstrated potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating a successful synthesis of a compound with significant biological activity .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is crucial for their biological activity. The crystal structure of 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine was determined using single-crystal X-ray diffraction analysis. The crystallographic data revealed that the compound crystallizes in the monoclinic space group P21/c and has a nearly coplanar arrangement of ring atoms in the pyrazolopyrimidine moiety. This planarity and the associated strong tensile force within the molecule might be an important factor for its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives are not detailed in the provided data. However, the successful synthesis of these compounds, as evidenced by the biological activities observed, suggests that the reactions used were effective in constructing the pyrimidine core and attaching various substituents that confer the desired biological properties .
Physical and Chemical Properties Analysis
The physical properties of 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine, such as its crystal density and measurements, were thoroughly characterized. The compound has a density of 1.355 g/cm3 and exhibits moderate herbicidal activities, which could be attributed to its molecular structure and the presence of specific functional groups that interact with biological targets .
科学的研究の応用
Synthesis and Antimicrobial Activity
- A study on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety described the antimicrobial activity of these compounds, with some showing significant effectiveness (Ammar et al., 2004).
Antibacterial Agents
- Another investigation aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. The study produced various pyran, pyridine, and pyridazine derivatives, with eight compounds demonstrating high antibacterial activities (Azab et al., 2013).
Antitumor Activity
- Research on 3,5-bis(arylidene)-4-piperidones and related pyridine derivatives found broad-spectrum antitumor activity against 22 different tumor cell lines, highlighting the potential of these compounds in cancer treatment (Rostom et al., 2009).
Synthesis Techniques
- A study detailed the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, exploring various reactions to produce compounds with potential antimicrobial activity (El‐Emary et al., 2002).
Antiviral Activity
- Research on 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed specific compounds' activity against human cytomegalovirus and herpes simplex virus type 1, indicating their potential as antiviral agents (Saxena et al., 1990).
作用機序
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites or allosteric sites, which could alter the function of the targets .
Biochemical Pathways
Without knowledge of the specific targets of the compound, it is difficult to determine the exact biochemical pathways that are affected. Given the structural features of the compound, it may be involved in pathways related to pyrimidine metabolism or signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Factors such as solubility, stability, and molecular size can influence these properties. The compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect, is also unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the specific targets of the compound and how the compound’s interaction with these targets alters cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. Specific details about how these factors affect the compound “4-cyclopropyl-6-((1-((1-methyl-1h-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine” are currently unknown .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-cyclopropyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-10-15(9-20-21)26(23,24)22-6-4-13(5-7-22)11-25-17-8-16(14-2-3-14)18-12-19-17/h8-10,12-14H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFSTEHELRMGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)
![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)


![4-[(4-Bromobenzyl)sulfonyl]morpholine](/img/structure/B3014512.png)
![Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3014515.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3014517.png)